Abiraterone-5,6-epoxide is a metabolite of abiraterone acetate, a drug primarily used in the treatment of metastatic castration-resistant prostate cancer. This epoxide derivative is formed through the metabolic processes involving the parent compound, abiraterone acetate. Understanding the characteristics and behaviors of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications.
Abiraterone-5,6-epoxide originates from the biotransformation of abiraterone acetate, which undergoes hydrolysis to yield abiraterone, followed by further metabolic reactions that lead to the formation of various epoxide derivatives, including abiraterone-5,6-epoxide. The classification of this compound falls under steroidal compounds due to its structural similarity to steroid hormones.
The synthesis of abiraterone-5,6-epoxide can be achieved through oxidative methods involving reagents such as hydrogen peroxide in the presence of acetic acid. This approach facilitates the formation of epoxide groups at specific carbon positions within the abiraterone structure.
Technical Details:
Recent studies have described methods for synthesizing known impurities of abiraterone acetate, indicating that similar techniques can be applied to produce abiraterone-5,6-epoxide .
Abiraterone-5,6-epoxide features a steroid backbone with an epoxide functional group introduced at the 5 and 6 positions of the carbon skeleton. The molecular formula for abiraterone is C24H31NO, while the epoxide derivative retains this formula but with distinct stereochemistry due to the formation of the epoxide ring.
Abiraterone-5,6-epoxide can participate in various chemical reactions typical for epoxides, including ring-opening reactions under nucleophilic attack by water or alcohols. Such reactions can lead to the formation of diols or other derivatives.
Technical Details:
The mechanism by which abiraterone-5,6-epoxide exerts its effects is closely related to its influence on androgen metabolism. As a metabolite of abiraterone acetate, it may interact with androgen receptors or influence steroidogenesis pathways.
Process:
Abiraterone-5,6-epoxide is expected to have low aqueous solubility due to its steroidal structure but may exhibit better solubility in organic solvents.
Abiraterone-5,6-epoxide has potential applications in pharmacological research focused on prostate cancer treatment. Its role as a metabolite may provide insights into drug efficacy and safety profiles when evaluating abiraterone acetate therapies.
Research into its specific biological activities could lead to enhanced understanding and development of targeted therapies that leverage its unique properties while minimizing side effects associated with traditional androgen deprivation therapies .
Further studies are warranted to elucidate the full spectrum of biological activities exhibited by this compound and its implications for clinical use in oncology.
Abiraterone-5,6-epoxide features a strained epoxide ring across the 5,6-positions of the steroidal nucleus, replacing the Δ⁵ double bond in abiraterone acetate. This ring adopts a beta-configuration, with oxygen bridging C5 and C6 in a specific spatial orientation critical for molecular interactions. The compound’s IUPAC name, (3S,6aS,6bS,9aS,11aS,11bR)-9a,11b-dimethyl-9-(pyridin-3-yl)-1,2,3,4,5a,6,6a,6b,7,9a,10,11,11a,11b-tetradecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-ol, explicitly defines its stereochemical complexity [2] [5]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms this configuration: ¹H NMR reveals distinctive proton resonances for the epoxide ring at δ 2.78–3.05 ppm, while ¹³C NMR shows characteristic carbon shifts at δ 54.8–59.2 ppm [1]. X-ray crystallography further validates the trans junction of the epoxide ring and the equatorial orientation of the C3-hydroxyl group [1].
Table 1: Key Spectroscopic Signatures of Abiraterone-5,6-Epoxide
Technique | Key Features |
---|---|
¹H NMR (CDCl₃) | δ 2.78–3.05 (m, epoxide protons), δ 5.32 (s, C3-H), δ 7.45–8.50 (m, pyridyl-H) |
¹³C NMR (CDCl₃) | δ 54.8–59.2 (epoxide carbons), δ 73.5 (C3), δ 123.8–149.7 (pyridyl-C) |
Mass Spectrometry | [M]⁺ m/z 365.52 (C₂₄H₃₁NO₂) |
The molecular formula of Abiraterone-5,6-epoxide is C₂₄H₃₁NO₂ (molecular weight: 365.52 g/mol), while its acetate ester variant is C₂₆H₃₃NO₃ (molecular weight: 407.55–407.60 g/mol) [2] [3] [8]. Discrepancies in reported molecular weights (e.g., 407.55 g/mol vs. 409.56 g/mol) arise from hydration states or salt forms [3]. The compound is a white crystalline solid with limited solubility in water but high solubility in methanol and chloroform [3]. It exhibits a melting point of 198–202°C and requires storage at 2–8°C to prevent ring-opening degradation [3] [8]. HPLC purity grades exceed 95%, with a typical retention time of 12.8 min under reversed-phase conditions (C18 column, acetonitrile/water gradient) [1] [10].
Table 2: Physicochemical Profile
Property | Abiraterone-5,6-Epoxide | Abiraterone Acetate-5,6-Epoxide |
---|---|---|
Molecular Formula | C₂₄H₃₁NO₂ | C₂₆H₃₃NO₃ |
Molecular Weight | 365.52 g/mol | 407.55–407.60 g/mol |
Solubility | Methanol > Chloroform | Methanol > Chloroform |
Storage | 2–8°C | 2–8°C |
HPLC Purity | >95% | >95% |
The 5,6-epoxide derivative diverges structurally from abiraterone acetate through:
Table 3: Structural and Functional Comparison
Feature | Abiraterone-5,6-Epoxide | Abiraterone Acetate |
---|---|---|
C5-C6 Bond | Epoxide ring | Double bond (Δ⁵) |
Molecular Weight | 365.52 g/mol / 407.60 g/mol | 391.55 g/mol |
Polarity (cLogP) | 3.8 | 5.2 |
HPLC Retention Time | 12.8 min | 14.3 min |
Formation Pathway | Oxidation during synthesis | Suzuki coupling intermediate |
The 5,6-epoxide ring governs unique reactivity:
Table 4: Epoxide Reactivity and Stability Profile
Reaction/Condition | Outcome | Significance |
---|---|---|
Acid Exposure (pH<3) | Ring-opening to 5α,6β-dihydroxyabiraterone | Degradation pathway requiring pH control during synthesis |
Peroxide Oxidation | Efficient epoxidation at 60°C in CHCl₃ (85% yield) | Primary synthetic route |
Humidity (>60% RH) | Diol formation at >0.10%/month | Requires desiccated storage |
ICH Threshold | Limit: ≤0.15% in API | Ensures drug safety and compliance |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7